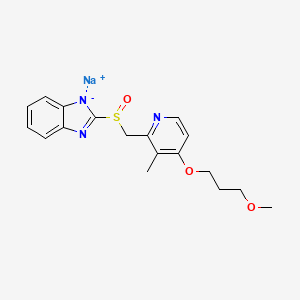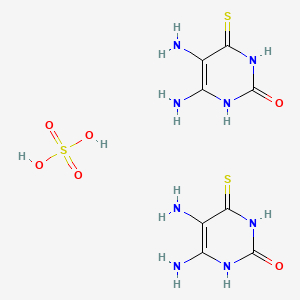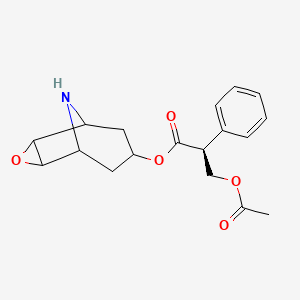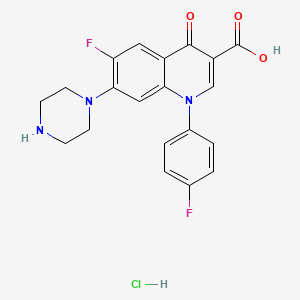![molecular formula C9H18N2O2 B1147298 tert-butyl N-[(E)-butylideneamino]carbamate CAS No. 149268-07-5](/img/structure/B1147298.png)
tert-butyl N-[(E)-butylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-butylidene-hydrazinecarboxylic acid tert-butyl ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various biologically active molecules and its utility in protecting functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N’-butylidene-hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of hydrazinecarboxylic acid tert-butyl ester with butyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Mixing hydrazinecarboxylic acid tert-butyl ester with butyraldehyde in a suitable solvent.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolating the product through filtration or extraction methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N’-butylidene-hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
N’-butylidene-hydrazinecarboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-butylidene-hydrazinecarboxylic acid tert-butyl ester involves its ability to act as a protecting group for amines and other functional groups. It forms stable intermediates that can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules without unwanted side reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
- Hydrazinecarboxylic acid tert-butyl ester
- tert-Butyl carbazate
- tert-Butyl hydrazinecarboxylate
Comparison: N’-butylidene-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to form stable intermediates and undergo selective deprotection makes it particularly valuable in synthetic chemistry.
Properties
CAS No. |
149268-07-5 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25142 |
Synonyms |
Hydrazinecarboxylic acid, butylidene-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
